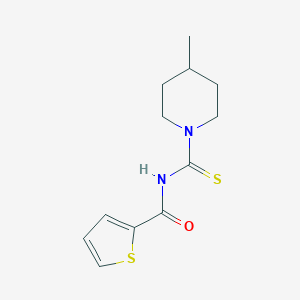
N-(4-methylpiperidine-1-carbothioyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylpiperidine-1-carbothioyl)thiophene-2-carboxamide, also known as MTIP, is a molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. MTIP is a selective antagonist for the μ-opioid receptor, which is a protein that plays a crucial role in pain management. The development of new drugs that target the μ-opioid receptor is of great interest due to the current opioid crisis and the need for safer and more effective pain management options.
作用機序
N-(4-methylpiperidine-1-carbothioyl)thiophene-2-carboxamide works by selectively blocking the μ-opioid receptor, which is a protein that plays a crucial role in pain management. By blocking this receptor, N-(4-methylpiperidine-1-carbothioyl)thiophene-2-carboxamide reduces the sensation of pain without causing the side effects associated with traditional opioid drugs such as respiratory depression, sedation, and addiction.
Biochemical and Physiological Effects:
N-(4-methylpiperidine-1-carbothioyl)thiophene-2-carboxamide has been shown to have a high affinity for the μ-opioid receptor and is highly selective, meaning it does not bind to other opioid receptors. This selectivity reduces the risk of side effects and makes it a safer alternative to traditional opioid drugs. N-(4-methylpiperidine-1-carbothioyl)thiophene-2-carboxamide has also been shown to have a longer duration of action compared to traditional opioid drugs, which means it may require less frequent dosing.
実験室実験の利点と制限
N-(4-methylpiperidine-1-carbothioyl)thiophene-2-carboxamide has several advantages for lab experiments, including its high selectivity for the μ-opioid receptor, its low risk of side effects, and its longer duration of action. However, one limitation is that it is not currently available as a commercial drug, which may limit its accessibility for researchers.
将来の方向性
There are several future directions for research on N-(4-methylpiperidine-1-carbothioyl)thiophene-2-carboxamide. One area of interest is its potential use in the treatment of chronic pain. Chronic pain is a major health issue that affects millions of people worldwide, and there is a need for safer and more effective pain management options. N-(4-methylpiperidine-1-carbothioyl)thiophene-2-carboxamide's low risk of addiction and tolerance make it a promising candidate for the development of new pain management drugs.
Another area of interest is its potential use in the treatment of opioid addiction. Traditional opioid drugs are highly addictive and can lead to dependence, which is a major public health concern. N-(4-methylpiperidine-1-carbothioyl)thiophene-2-carboxamide's ability to block the μ-opioid receptor without causing addiction or tolerance makes it a potential candidate for the development of new drugs to treat opioid addiction.
In conclusion, N-(4-methylpiperidine-1-carbothioyl)thiophene-2-carboxamide is a molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. Its selective antagonist activity for the μ-opioid receptor makes it a promising candidate for the development of new pain management drugs and drugs to treat opioid addiction. Further research is needed to fully understand its potential applications and limitations.
合成法
N-(4-methylpiperidine-1-carbothioyl)thiophene-2-carboxamide was first synthesized by researchers at the University of North Carolina in 2006. The synthesis method involves the reaction of 4-methylpiperidine-1-carbothioamide with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
科学的研究の応用
N-(4-methylpiperidine-1-carbothioyl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use as a pain management drug. Studies have shown that N-(4-methylpiperidine-1-carbothioyl)thiophene-2-carboxamide is effective in reducing pain in animal models and has a lower risk of addiction and tolerance compared to traditional opioid drugs.
特性
CAS番号 |
6184-48-1 |
|---|---|
分子式 |
C12H16N2OS2 |
分子量 |
268.4 g/mol |
IUPAC名 |
N-(4-methylpiperidine-1-carbothioyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H16N2OS2/c1-9-4-6-14(7-5-9)12(16)13-11(15)10-3-2-8-17-10/h2-3,8-9H,4-7H2,1H3,(H,13,15,16) |
InChIキー |
PAXDYIXKAQKWHO-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=S)NC(=O)C2=CC=CS2 |
正規SMILES |
CC1CCN(CC1)C(=S)NC(=O)C2=CC=CS2 |
溶解性 |
40.3 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B188195.png)
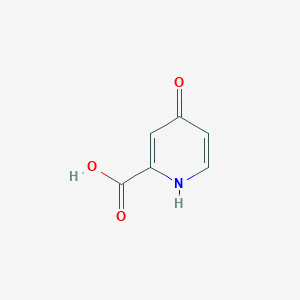
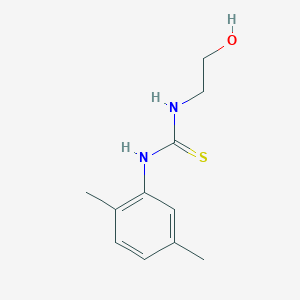
![Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate](/img/structure/B188200.png)
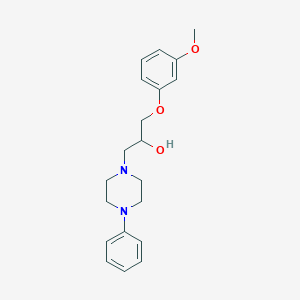
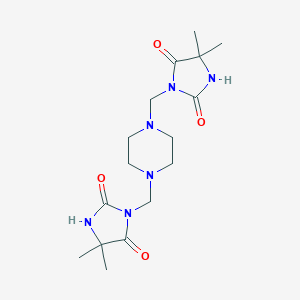
![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B188204.png)
![5-Methyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B188206.png)
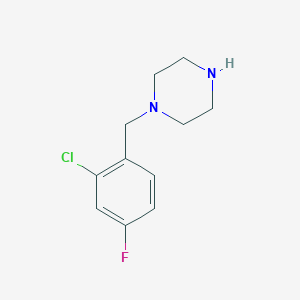
![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B188210.png)
![Ethyl 4-[(trifluoroacetyl)amino]benzoate](/img/structure/B188213.png)
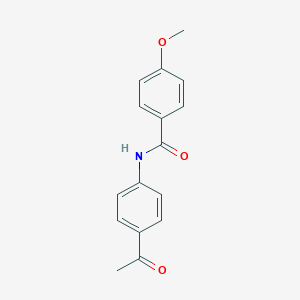
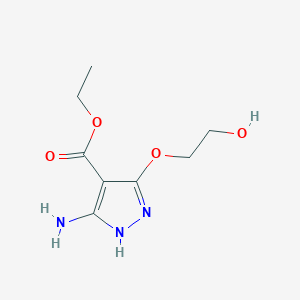
![N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B188217.png)